molecular formula C16H12ClN3OS B11055169 2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11055169
M. Wt: 329.8 g/mol
InChI Key: DGCYPTBILSVGJC-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a thienopyridine structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and recyclable catalysts are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is unique due to its fused benzoxazole and thienopyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

2-(6-chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H12ClN3OS/c1-7-5-8(2)19-16-12(7)13(18)14(22-16)15-20-10-4-3-9(17)6-11(10)21-15/h3-6H,18H2,1-2H3

InChI Key

DGCYPTBILSVGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(O3)C=C(C=C4)Cl)N)C

Origin of Product

United States

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